
3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is a complex organic compound that features a furan ring, a thiophene ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoyl chloride with 4-methyl-4,5-dihydro-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Esters and amides of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan and thiophene rings contribute to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furoyl)quinoline-2-carboxaldehyde: Another compound with a furan ring, used in protein labeling.
4-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group.
Uniqueness
3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is unique due to the combination of its furan and thiophene rings, along with the presence of an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C11H11NO4S |
|---|---|
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
4-(furan-2-carbonylamino)-3-methyl-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-6-5-17-9(11(14)15)8(6)12-10(13)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
FFSIAEFQXAWQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC(=C1NC(=O)C2=CC=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


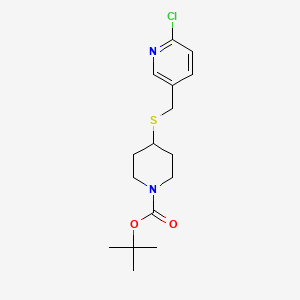
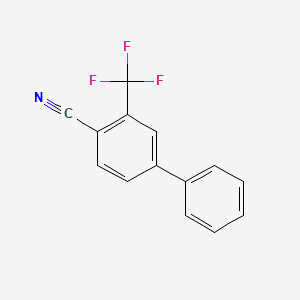
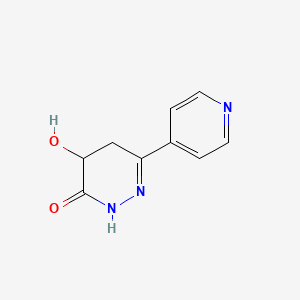
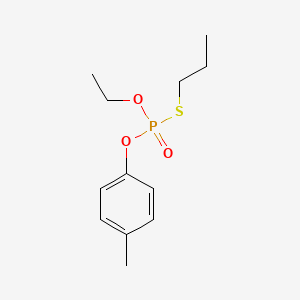
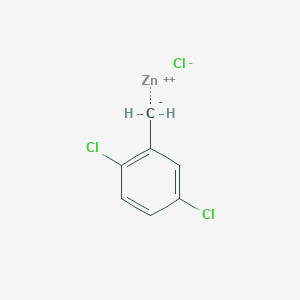
![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
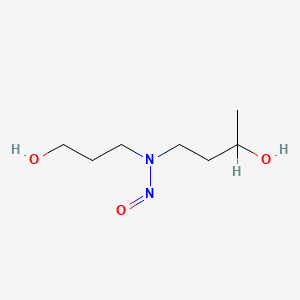
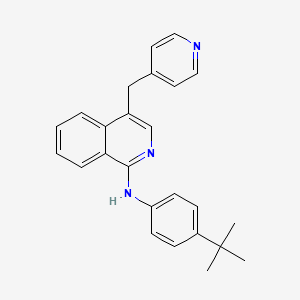
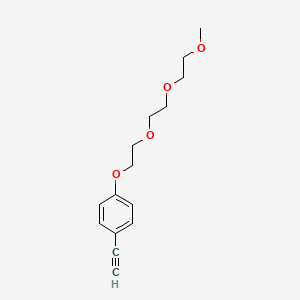
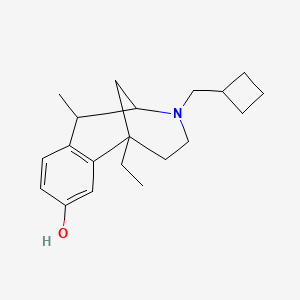
![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
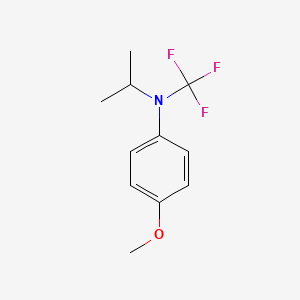
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
